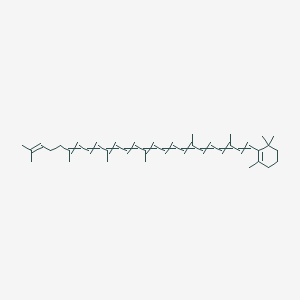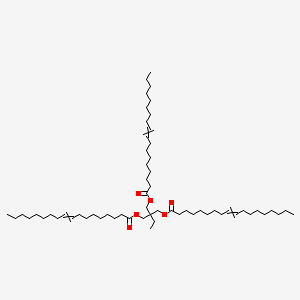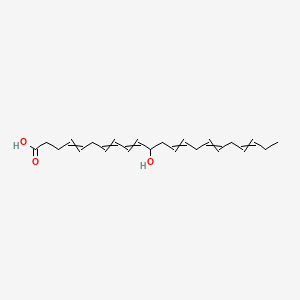
11-Hydroxydocosa-4,7,9,13,16,19-hexaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxydocosa-4,7,9,13,16,19-hexaenoic acid is a hydroxydocosahexaenoic acid that consists of docosahexaenoic acid with a hydroxy group located at position 11. This compound is a metabolite and plays a significant role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxydocosa-4,7,9,13,16,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the precise addition of the hydroxy group at the desired position .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar hydroxylation processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
11-Hydroxydocosa-4,7,9,13,16,19-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
Scientific Research Applications
11-Hydroxydocosa-4,7,9,13,16,19-hexaenoic acid has several scientific research applications:
Chemistry: Used as a model compound to study hydroxylation reactions and the behavior of polyunsaturated fatty acids.
Biology: Investigated for its role as a metabolite in various biological pathways.
Medicine: Explored for its potential anti-inflammatory properties and effects on cellular signaling pathways.
Mechanism of Action
The mechanism of action of 11-Hydroxydocosa-4,7,9,13,16,19-hexaenoic acid involves its interaction with specific molecular targets and pathways. It is known to play a role in modulating inflammatory responses and cellular signaling. The hydroxy group at position 11 is crucial for its biological activity, influencing its interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 10-Hydroxydocosa-4,7,9,13,16,19-hexaenoic acid
- 4-Hydroxydocosa-5,7,10,13,16,19-hexaenoic acid
- Docosa-4,7,10,13,16,19-hexaenoic acid
Uniqueness
11-Hydroxydocosa-4,7,9,13,16,19-hexaenoic acid is unique due to the specific position of the hydroxy group, which significantly influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H32O3 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
11-hydroxydocosa-4,7,9,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-9-12-15-18-21(23)19-16-13-10-8-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25) |
InChI Key |
LTERDCBCHFKFRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCC(C=CC=CCC=CCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


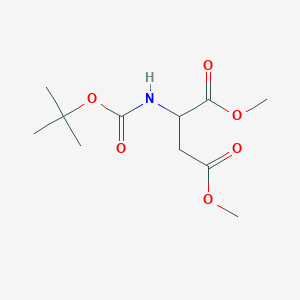
![10-(2,3-Dihydroxy-3-methylbutyl)-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol](/img/structure/B13397727.png)
![Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B13397730.png)
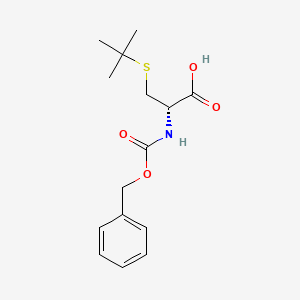

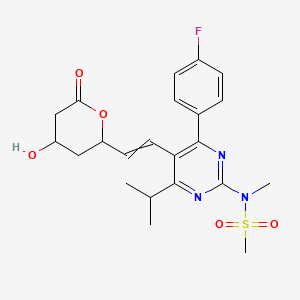
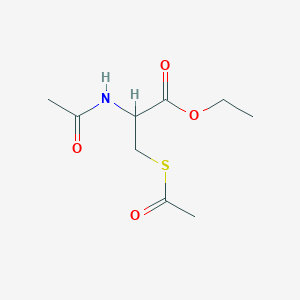
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-tridecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13397772.png)
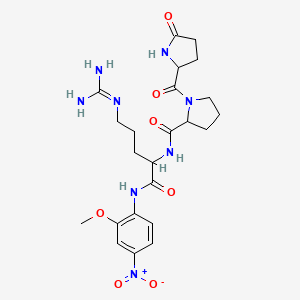
![2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B13397779.png)
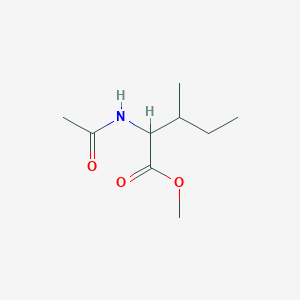
![6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine](/img/structure/B13397810.png)
